molecular formula C20H16N2 B14171381 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-64-9

7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B14171381
CAS No.: 65964-64-9
M. Wt: 284.4 g/mol
InChI Key: NQPDJKZNBMWLFW-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and a biphenyl group at the 2nd position further defines its unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and aromatization steps .

Industrial Production Methods: Industrial production of this compound may involve solvent-free and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often utilize microwave irradiation or other advanced techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(4-Biphenylyl)-7-methylimidazo[1,2-a]pyridine
  • 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
  • 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

65964-64-9

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

7-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H16N2/c1-15-11-12-22-14-19(21-20(22)13-15)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

NQPDJKZNBMWLFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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